Molecular weight and physicochemical properties of 1-(Phenylcarbamoyl)piperidine-3-carboxylic acid
Molecular weight and physicochemical properties of 1-(Phenylcarbamoyl)piperidine-3-carboxylic acid
Technical Whitepaper: Physicochemical Profiling & Synthesis of 1-(Phenylcarbamoyl)piperidine-3-carboxylic acid
Executive Summary
This technical guide provides a comprehensive analysis of 1-(phenylcarbamoyl)piperidine-3-carboxylic acid (CAS: 147636-35-9), a urea derivative of nipecotic acid.[1] As a functionalized piperidine, this compound represents a critical scaffold in medicinal chemistry, particularly in the development of GABA uptake inhibitors and soluble epoxide hydrolase (sEH) inhibitors where the urea pharmacophore plays a pivotal role in target engagement. This document details its molecular properties, synthetic pathways, and rigorous characterization protocols designed for drug discovery applications.[2][3]
Chemical Identity & Structural Analysis
The molecule comprises a piperidine ring substituted at the 3-position with a carboxylic acid and at the 1-position with a phenylcarbamoyl (phenylurea) moiety.[1] This structural arrangement imparts amphiphilic character, balancing the polar carboxylic acid tail with the lipophilic phenyl-urea head group.
Table 1: Chemical Identification & Molecular Descriptors
| Property | Detail |
| IUPAC Name | 1-(Phenylcarbamoyl)piperidine-3-carboxylic acid |
| Common Name | N-Phenylcarbamoyl-nipecotic acid |
| CAS Number | 147636-35-9 |
| Molecular Formula | |
| Molecular Weight | 248.28 g/mol |
| Monoisotopic Mass | 248.1161 Da |
| SMILES | O=C(O)C1CN(C(=O)Nc2ccccc2)CCC1 |
| InChI Key | UKCJZGIJDOLOQJ-UHFFFAOYSA-N |
Physicochemical Profile
Understanding the physicochemical landscape is essential for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.[3] The urea linkage significantly increases lipophilicity compared to the parent nipecotic acid, potentially improving membrane permeability while reducing aqueous solubility.
Table 2: Key Physicochemical Properties
| Parameter | Value (Calc/Exp) | Significance |
| LogP (Predicted) | 1.1 – 1.4 | Indicates moderate lipophilicity; suitable for oral bioavailability optimization.[1] |
| TPSA | ~75 Ų | Topological Polar Surface Area; <140 Ų suggests good intestinal absorption. |
| H-Bond Donors | 2 (COOH, NH) | Critical for target binding interactions. |
| H-Bond Acceptors | 3 (C=O urea, C=O acid, OH) | Facilitates solvation and receptor docking. |
| Rotatable Bonds | 3 | Low flexibility suggests a relatively rigid core, favorable for binding specificity. |
| pKa (Acid) | ~4.0 (COOH) | Exists as an anion at physiological pH (7.4). |
| Solubility | Low (Water), High (DMSO, DMF) | Urea moiety limits water solubility; requires organic co-solvents for stock solutions. |
Synthetic Methodology
The synthesis of 1-(phenylcarbamoyl)piperidine-3-carboxylic acid is a nucleophilic addition reaction.[1] The secondary amine of nipecotic acid attacks the electrophilic carbon of phenyl isocyanate. This reaction is atom-economical and typically proceeds without the need for complex coupling reagents.[1]
Reaction Mechanism & Workflow
The following diagram illustrates the synthetic pathway and the subsequent purification logic.
Figure 1: Synthetic workflow for the formation of the target urea derivative.
Detailed Experimental Protocol
Objective: Synthesis of 1-(phenylcarbamoyl)piperidine-3-carboxylic acid on a 5 mmol scale.
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Preparation:
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Charge a 50 mL round-bottom flask with Nipecotic acid (0.65 g, 5.0 mmol) and dry Dichloromethane (DCM) (15 mL).
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Add Triethylamine (TEA) (1.0 mL, 7.5 mmol) to solubilize the amino acid and act as a proton scavenger.
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Cool the mixture to 0°C using an ice bath.
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-
Addition:
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Dropwise add Phenyl isocyanate (0.60 g, 5.0 mmol) dissolved in 5 mL DCM over 10 minutes.
-
Note: The reaction is exothermic.[4] Maintain temperature <5°C to prevent side reactions (e.g., polymerization).
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-
Reaction:
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Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours.
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In-Process Control (IPC): Monitor by TLC (Mobile Phase: 5% MeOH in DCM). The starting amine spot (ninhydrin active) should disappear.[5]
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-
Workup:
-
Evaporate the solvent under reduced pressure.
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Redissolve the residue in 1N NaOH (20 mL) to form the sodium salt of the carboxylic acid.
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Wash the aqueous layer with Ethyl Acetate (2 x 10 mL) to remove unreacted phenyl isocyanate or urea byproducts.
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Acidify the aqueous layer carefully with 1N HCl to pH ~3. The product should precipitate as a white solid.
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-
Purification:
-
Filter the precipitate and wash with cold water.
-
Recrystallize from Ethanol/Water if necessary to achieve >98% purity.
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Analytical Characterization Protocols
To ensure scientific integrity, the synthesized compound must undergo rigorous quality control.
HPLC Purity Analysis
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
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Mobile Phase A: Water + 0.1% Formic Acid.
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Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
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Gradient: 5% B to 95% B over 10 minutes.
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Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond).
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Acceptance Criteria: Single peak >95% area integration.
Solubility & LogP Determination (Shake-Flask Method)
For researchers needing experimental hydrophobicity data:
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Saturate: Dissolve the compound in octanol-saturated water and water-saturated octanol.
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Equilibrate: Shake for 24 hours at 25°C.
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Separate: Centrifuge to separate phases.
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Quantify: Measure concentration in both phases using HPLC-UV.
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Calculate:
.
Biological Context & Applications
While specific biological data for this exact molecule is often proprietary, its structural class suggests specific utility:
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GABA Uptake Inhibition: Nipecotic acid is a known inhibitor of GAT-1.[1] Derivatization at the nitrogen (N-1) often modulates selectivity toward GAT-2/3 or improves blood-brain barrier (BBB) penetration by masking the secondary amine.[1]
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Soluble Epoxide Hydrolase (sEH) Inhibition: The 1,3-disubstituted urea pharmacophore is a classic motif for sEH inhibitors. This molecule fits the scaffold requirements (lipophilic group + urea + polar tail), making it a potential candidate for anti-inflammatory research.
Figure 2: Potential biological targets and mechanistic rationale.
References
-
PubChem. (2025).[6] 1-(phenylcarbamoyl)piperidine-3-carboxylic acid (Compound).[1][7] National Library of Medicine. Available at: [Link]
-
Journal of Organic Chemistry. (1998). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. Available at: [Link]
-
BioRxiv. (2025). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives. Available at: [Link]
Sources
- 1. 59045-82-8|(S)-Piperidine-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. PHENYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. 1-Phenylpiperidine | C11H15N | CID 20038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PubChemLite - 1-(phenylcarbamoyl)piperidine-3-carboxylic acid (C13H16N2O3) [pubchemlite.lcsb.uni.lu]
